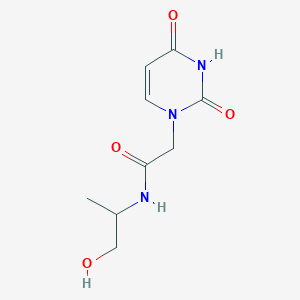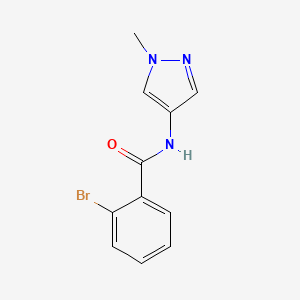
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One such application is its use as a fluorescent probe for the detection of metal ions. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response, and to modulate the activity of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide in lab experiments is its high solubility in water, which allows for easy preparation of solutions for experiments. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of uracil with ethyl acetoacetate, followed by the addition of bromine and subsequent hydrolysis. This method produces this compound with a yield of approximately 60%.
Eigenschaften
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-13)10-8(15)4-12-3-2-7(14)11-9(12)16/h2-3,6,13H,4-5H2,1H3,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKINCTDYVMBFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CN1C=CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)






![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)



![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)